molecular formula C13H19N5S B1678733 (1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)- CAS No. 94415-03-9

(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-

Cat. No.: B1678733
CAS No.: 94415-03-9
M. Wt: 277.39 g/mol
InChI Key: REDGEKFPWREXGJ-UHFFFAOYSA-N
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Description

. It is known for its unique structure and properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of R-836 involves several steps, including the formation of the triazolopyrimidine ring systemThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

R-836 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

R-836 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of R-836 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound binds to its target proteins, altering their activity and resulting in the desired biological effect. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

R-836 can be compared with other similar compounds, such as:

Properties

CAS No.

94415-03-9

Molecular Formula

C13H19N5S

Molecular Weight

277.39 g/mol

IUPAC Name

4-(2,5-diethyl-[1,2,4]triazolo[1,5-c]pyrimidin-7-yl)thiomorpholine

InChI

InChI=1S/C13H19N5S/c1-3-10-14-13-9-12(17-5-7-19-8-6-17)15-11(4-2)18(13)16-10/h9H,3-8H2,1-2H3

InChI Key

REDGEKFPWREXGJ-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=N1)C=C(N=C2CC)N3CCSCC3

Canonical SMILES

CCC1=NN2C(=N1)C=C(N=C2CC)N3CCSCC3

Appearance

Solid powder

94415-03-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo(1,5-c)pyrimidine
R 836
R-836

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-
Reactant of Route 2
Reactant of Route 2
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-
Reactant of Route 3
Reactant of Route 3
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-
Reactant of Route 4
Reactant of Route 4
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-
Reactant of Route 5
Reactant of Route 5
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-
Reactant of Route 6
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-

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